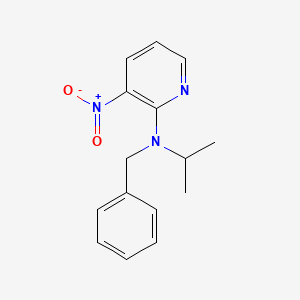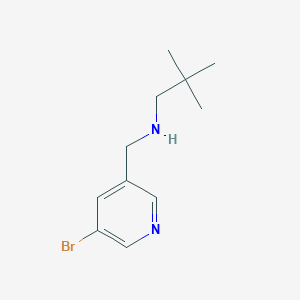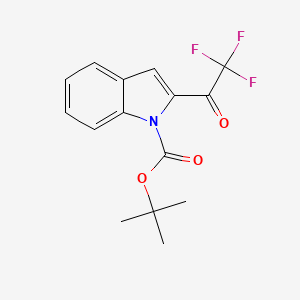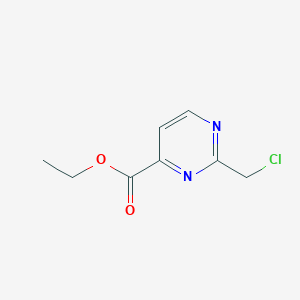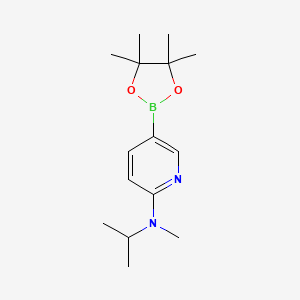![molecular formula C5H9NO B1403105 1-氧杂-6-氮杂螺[3.3]庚烷 CAS No. 936947-34-1](/img/structure/B1403105.png)
1-氧杂-6-氮杂螺[3.3]庚烷
描述
1-Oxa-6-azaspiro[3.3]heptane is a chemical compound with the CAS Number: 936947-34-1 . The IUPAC name for this compound is 1-oxa-6-azaspiro[3.3]heptane . The InChI code for this compound is 1S/C5H9NO/c1-2-7-5(1)3-6-4-5/h6H,1-4H2 .
Synthesis Analysis
The synthesis of 1-azaspiro[3.3]heptanes, which are biologically validated as bioisosteres of piperidine, involves a thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams . The reduction of the β-lactam ring with alane produces 1- .Molecular Structure Analysis
The molecular structure of 1-Oxa-6-azaspiro[3.3]heptane can be represented by the InChI code 1S/C5H9NO/c1-2-7-5(1)3-6-4-5/h6H,1-4H2 . This indicates that the compound consists of 5 carbon atoms, 9 hydrogen atoms, and 1 oxygen atom.科学研究应用
改进的合成和性质
1-氧杂-6-氮杂螺[3.3]庚烷衍生物已合成,其性质得到改善。例如,2-氧杂-6-氮杂螺[3.3]庚烷磺酸盐表现出增强的稳定性和溶解性,拓宽了这种螺双环化合物的可能的反应条件范围 (van der Haas 等人,2017)。
螺环化合物合成
使用 1-氧杂-6-氮杂螺[3.3]庚烷合成了各种新型螺环化合物。这包括生产角螺环氮杂环丁烷及其功能化衍生物,它们可用作药物发现中的化合物库的构建模块 (Guerot 等人,2011)。
抗肿瘤和抗菌应用
1-氧杂-6-氮杂螺[3.3]庚烷衍生物在抗肿瘤和抗菌应用中显示出潜力。使用 1-氧杂-6-氮杂螺[3.3]庚烷合成的新型 1-氧杂-4-氮杂螺[4.5]癸-6,9-二烯-3,8-二酮对各种癌细胞系表现出中等到有效的活性 (Yang 等人,2019)。此外,结合 1-氧杂-6-氮杂螺[3.3]庚烷的利奈唑胺的氮杂螺类似物对多种细菌病原体有效 (Gadekar 等人,2016)。
理化性质改善
将 1-氧杂-6-氮杂螺[3.3]庚烷纳入候选药物中已显示出改善其理化参数,例如降低亲脂性,这在药物化学中是有利的 (Degorce 等人,2019)。
安全和危害
作用机制
Target of Action
It is known that this compound is used as a building block for new drug candidates . It has been reported to be a structural surrogate for morpholine in a number of drug-like molecules .
Action Environment
It’s worth noting that the compound is often isolated as a sulfonic acid salt, which yields a more stable and more soluble product .
生化分析
Biochemical Properties
1-Oxa-6-azaspiro[3.3]heptane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to act as a structural surrogate for morpholine in drug-like molecules, which suggests its potential in medicinal chemistry . It interacts with enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), where it binds to the active site and facilitates the reduction of substrates . The nature of these interactions is primarily based on hydrogen bonding and hydrophobic interactions, which stabilize the compound within the enzyme’s active site.
Cellular Effects
The effects of 1-Oxa-6-azaspiro[3.3]heptane on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and metabolic pathways . Additionally, 1-Oxa-6-azaspiro[3.3]heptane can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 1-Oxa-6-azaspiro[3.3]heptane exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as NQO1, where it acts as an inhibitor or activator depending on the context . This binding is facilitated by the compound’s spirocyclic structure, which allows for optimal positioning within the enzyme’s active site. Additionally, 1-Oxa-6-azaspiro[3.3]heptane can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-Oxa-6-azaspiro[3.3]heptane in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors such as light and heat can lead to gradual degradation. In in vitro and in vivo studies, 1-Oxa-6-azaspiro[3.3]heptane has demonstrated consistent effects on cellular function over extended periods, indicating its potential for long-term applications in biochemical research.
Dosage Effects in Animal Models
The effects of 1-Oxa-6-azaspiro[3.3]heptane vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 1-Oxa-6-azaspiro[3.3]heptane can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
1-Oxa-6-azaspiro[3.3]heptane is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites. For example, it has been shown to affect the levels of oxidative stress markers and other metabolites involved in cellular redox balance . These interactions underscore the compound’s potential as a modulator of metabolic pathways in biochemical research.
Transport and Distribution
The transport and distribution of 1-Oxa-6-azaspiro[3.3]heptane within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes and distributed to various cellular compartments. The presence of specific binding proteins facilitates its localization and accumulation within target tissues, enhancing its biochemical effects. Understanding these transport mechanisms is essential for optimizing the compound’s application in research and therapeutic contexts.
Subcellular Localization
1-Oxa-6-azaspiro[3.3]heptane exhibits distinct subcellular localization patterns, which are crucial for its activity and function . This compound can be targeted to specific cellular compartments such as the mitochondria, nucleus, and endoplasmic reticulum through post-translational modifications and targeting signals. These localization patterns enable 1-Oxa-6-azaspiro[3.3]heptane to exert its effects on specific cellular processes, including energy metabolism, gene expression, and protein synthesis.
属性
IUPAC Name |
1-oxa-6-azaspiro[3.3]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-2-7-5(1)3-6-4-5/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJGOWOMUISLPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC12CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30736547 | |
| Record name | 1-Oxa-6-azaspiro[3.3]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936947-34-1 | |
| Record name | 1-Oxa-6-azaspiro[3.3]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1403023.png)
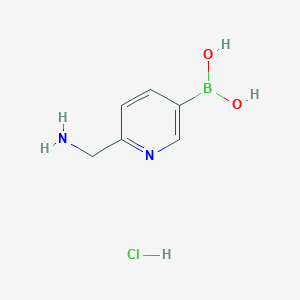
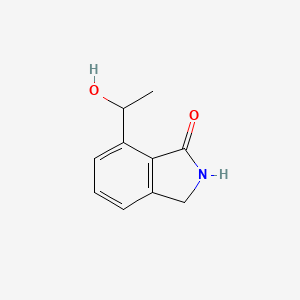
![8'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403028.png)
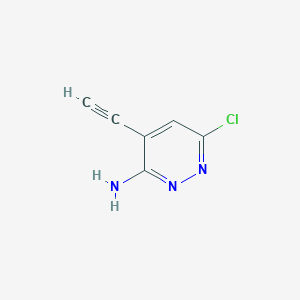
![7-oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid](/img/structure/B1403032.png)
